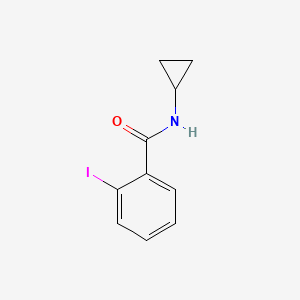

N-cyclopropyl-2-iodobenzamide

描述

Contextualization within Halogenated Amides and Cyclopropyl (B3062369) Chemistry

Halogenated amides are a crucial class of compounds in organic synthesis. The presence of a halogen atom, in this case, iodine, on the aromatic ring provides a reactive handle for numerous cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in the construction of complex molecular architectures. Specifically, ortho-iodobenzamides are known to participate in various palladium-catalyzed reactions, which are workhorse methods in modern organic synthesis. scielo.brrsc.orguwindsor.canih.gov

Research Significance and Scope in Contemporary Organic Synthesis

The significance of N-cyclopropyl-2-iodobenzamide in contemporary organic synthesis lies in its utility as a versatile intermediate. The iodine atom at the ortho position to the amide group can direct certain reactions and is a key site for functionalization. For instance, it is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for creating biaryl structures.

Research has shown that related ortho-iodobenzamides can undergo intramolecular cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many biologically active compounds. scielo.brresearchgate.netscielo.br While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for the synthesis of novel heterocyclic systems and as a fragment in drug discovery programs. The combination of the reactive iodide and the unique properties of the cyclopropyl group makes it a valuable tool for exploring new chemical space.

Historical Development and Evolution of Research on Related Iodobenzamide and Cyclopropyl Derivatives

The study of iodobenzamides has a history rooted in the development of synthetic methodologies. Early research focused on the synthesis and reactivity of simple benzamides, with subsequent efforts exploring the impact of halogen substituents. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century significantly expanded the utility of iodoarenes, including iodobenzamides, making them key building blocks in organic synthesis. uwindsor.ca

Research into cyclopropane-containing molecules has also seen a dramatic evolution. Initially viewed as a chemical curiosity due to its strained ring, the cyclopropyl group is now recognized as a valuable component in medicinal chemistry. researchgate.net The synthesis of cyclopropylamines and their derivatives has been an active area of research, with various methods developed for their preparation. longdom.org The convergence of these two fields of research—halogenated aromatics and cyclopropyl chemistry—has led to the creation of hybrid molecules like this compound, which offer the combined advantages of both functionalities for the development of new chemical entities.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 88229-19-0 |

| Molecular Formula | C₁₀H₁₀INO |

| Molecular Weight | 287.10 g/mol |

| Appearance | White solid |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below are the reported ¹H NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.66-0.70 | t, J= 6.8 Hz | 2H | CH₂ (cyclopropyl) |

| 0.84-0.89 | q, J= 6.4 Hz | 2H | CH₂ (cyclopropyl) |

| 2.86-2.91 | m | 1H | CH (cyclopropyl) |

Note: The full NMR spectrum and other spectroscopic data like ¹³C NMR, IR, and Mass Spectrometry would be necessary for a complete characterization.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-cyclopropyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSGALIECDFDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388013 | |

| Record name | Benzamide, N-cyclopropyl-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-19-0 | |

| Record name | N-Cyclopropyl-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-cyclopropyl-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes to N Cyclopropyl 2 Iodobenzamide

Direct Synthesis of N-cyclopropyl-2-iodobenzamide

Direct synthesis typically involves a two-step sequence: the formation of the benzamide (B126) core via an amidation reaction, followed by or preceded by the iodination of the aromatic ring.

The formation of the amide bond between a carboxylic acid and an amine is one of the most common transformations in organic chemistry, yet the direct coupling is often challenging. researchgate.net The synthesis of this compound via this route involves the reaction of 2-iodobenzoic acid with cyclopropylamine. To facilitate this transformation, which suffers from low atom economy and the production of by-products, coupling reagents are frequently employed to activate the carboxylic acid. researchgate.netucl.ac.uk

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. While effective, these methods require stoichiometric amounts of the activating agent, which can generate significant waste. rsc.org

More modern and sustainable approaches are being developed, including catalytic oxidative amidation, which can couple aldehydes and amines directly. researchgate.net Biocatalytic methods using enzymes also represent a greener path for amide bond formation, often proceeding under mild aqueous conditions. rsc.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example | Key Features |

|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used; water-soluble urea (B33335) byproduct is easily removed. ucl.ac.uk |

| Uronium Salts | HATU | High reactivity; often used for difficult couplings, including with poorly nucleophilic amines. ucl.ac.uk |

An alternative direct approach is the iodination of a pre-formed N-cyclopropylbenzamide molecule. Modern synthetic chemistry has largely moved towards transition-metal-catalyzed C-H activation for regioselective halogenation, as it offers a more efficient and direct route compared to classical electrophilic aromatic substitution.

Palladium-catalyzed ortho-C–H iodination has been developed using molecular iodine (I₂) as the sole oxidant, directed by the weakly coordinating amide group. nih.gov This method is operationally simple and avoids more reactive and less selective iodinating agents. nih.gov Another significant advancement is the use of iridium catalysis for the ortho-iodination of benzamides. acs.org This process can be performed under mild conditions and is tolerant of air and moisture, making it suitable for practical applications. acs.org In some cases, these reactions can be performed mechanochemically (by grinding), which minimizes solvent use and can reduce reaction times. acs.org

Table 2: Catalytic Systems for Ortho-Iodination of Benzamides

| Catalyst System | Iodine Source | Typical Conditions | Key Advantages |

|---|---|---|---|

| Palladium (Pd(OAc)₂) | I₂ | DMSO, 65 °C | Uses inexpensive and mild molecular iodine as the sole oxidant. nih.gov |

Multicomponent Reaction Approaches Incorporating Iodobenzamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.govnih.gov These reactions are highly atom-economical and step-efficient. nih.govnih.gov

Iodobenzamide scaffolds are valuable substrates in various MCRs. For instance, copper-catalyzed three-component reactions of 2-iodobenzamide (B1293540), a terminal alkyne, and a pyrrole (B145914) or indole (B1671886) derivative have been reported. beilstein-journals.org Similarly, isocyanide-based MCRs, such as the Ugi four-component reaction, can be employed to synthesize diverse molecular structures from simple precursors. nih.gov A variation of the Ugi reaction using 2-iodobenzoic acid, an amine, an isocyanide, and an aldehyde or ketone could theoretically assemble a precursor that can be cyclized to form complex heterocyclic systems built around the this compound framework.

Table 3: Example of a Multicomponent Reaction Scheme

| Reaction Name | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Copper-Catalyzed Three-Component Reaction | 2-Iodobenzamide, Terminal Alkyne, Pyrrole | Benzo-fused γ-lactams | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This has significant implications for the synthesis of intermediates like this compound.

A major focus of green chemistry is the replacement of hazardous solvents. researchgate.net Many traditional amide syntheses rely on dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, which have toxicity concerns and disposal issues. ucl.ac.ukmdpi.com Research has identified several "green" alternatives. Water is an ideal solvent for its safety and low cost, and its use is expanding in organic synthesis. researchgate.net Other sustainable options include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid with a lower melting point. mdpi.comresearchgate.net The use of biocatalysis or catalytic methods over stoichiometric reagents further enhances the sustainability of the synthesis. ucl.ac.ukrsc.org

Table 4: Comparison of Traditional and Green Solvents

| Solvent | Classification | Issues | Green Alternative |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicity. ucl.ac.uk | 4-Formylmorpholine (4FM), DMSO. mdpi.com |

| Dichloromethane (DCM) | Traditional | Potential carcinogen, high volatility. | 2-Methyltetrahydrofuran (2-MeTHF). researchgate.net |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.comacs.org It is calculated as the ratio of the molecular weight of the target molecule to the sum of the molecular weights of all substances in the stoichiometric equation. beilstein-journals.org

To optimize efficiency, synthetic routes should be designed to maximize the incorporation of reactant atoms into the final product. MCRs are excellent examples of atom-economical reactions. nih.gov Catalytic approaches are also superior to stoichiometric ones, as the catalyst is only required in small amounts and does not factor into the atom economy calculation of the main reaction. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 2 Iodobenzamide

Fundamental Reactivity Patterns of the 2-Iodobenzamide (B1293540) Moiety

The 2-iodobenzamide scaffold is characterized by two primary reactive sites: the carbon-iodine bond on the aromatic ring and the amide functional group.

Carbon-Iodine Bond Activation and Transformations

The carbon-iodine (C-I) bond is a focal point for a multitude of synthetic transformations, primarily due to its relatively low bond dissociation energy, which facilitates its activation by transition metal catalysts. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzamide (B126).

Research has demonstrated that 2-iodobenzamides are excellent substrates for a variety of catalyzed reactions. An efficient copper-catalyzed method has been developed to insert a tellurium atom directly into the C-I bond of 2-iodobenzamides, producing 2-benzamide tellurenyl iodides in high yields (78-95%). nih.govresearchgate.net This transformation highlights the bond's susceptibility to insertion reactions. nih.govresearchgate.net

Furthermore, the C-I bond is frequently targeted in palladium-catalyzed cross-coupling reactions. A notable application is the cascade intermolecular heteroannulation reaction, where N-cyclopropyl-2-iodobenzamide can react with ketones in the presence of a palladium(II) acetate (B1210297) catalyst. ehu.es This process leads to the formation of complex heterocyclic structures. Similarly, copper-catalyzed multicomponent reactions involving 2-iodobenzamide, a terminal alkyne, and indole (B1671886) or pyrrole (B145914) derivatives enable the synthesis of 3,3-disubstituted isoindolinones, creating a new quaternary center in the process. beilstein-journals.org These reactions underscore the utility of the C-I bond as a synthetic handle for building molecular complexity. ehu.esbeilstein-journals.org

A summary of representative C-I bond transformations is presented below.

Table 1: Catalyzed Transformations of the Carbon-Iodine Bond in 2-Iodobenzamides| Reaction Type | Catalyst System | Reagents | Product Type | Source(s) |

|---|---|---|---|---|

| Tellurium Insertion | Copper | Elemental Tellurium | 2-Benzamide Tellurenyl Iodide | nih.govresearchgate.net |

| Heteroannulation | Palladium(II) Acetate / Diphenylphosphine Oxide | Ketones | Isoindolinones | ehu.es |

| Multicomponent Reaction | Copper | Terminal Alkynes, Indoles/Pyrroles | 3,3-Disubstituted Isoindolinones | beilstein-journals.orgd-nb.info |

| Tandem Reaction | Copper | 2-Iodobenzylcyanides | Benzo-fused Pyridoindolones | acs.org |

Amide Functional Group Reactivity

The amide functional group (-CONH-) in this compound is generally stable but can participate in characteristic reactions under specific conditions. evitachem.com It is susceptible to cleavage via hydrolysis when subjected to strong acidic or basic environments. The amide can also be targeted for reduction reactions. Using powerful reducing agents like lithium aluminum hydride can convert the amide group into an amine. Additionally, the nitrogen atom of the amide can act as a nucleophile in certain intramolecular reactions, particularly following the activation of the C-I bond, leading to the formation of nitrogen-containing heterocycles. nih.gov

Cyclopropyl (B3062369) Ring Reactivity and Transformations

The three-membered cyclopropyl ring is a strained carbocycle, and this ring strain can be harnessed to drive a variety of synthetic transformations, including ring-opening and cycloisomerization reactions.

Catalytic Ring-Opening Reactions

The activation and cleavage of the C-C bonds within the cyclopropyl ring of cyclopropylamides offer a powerful strategy for synthesizing linear, functionalized molecules. Photoredox catalysis has emerged as a key method for these transformations. For instance, a cooperative photoredox and cobalt-catalyzed ring-opening and dehydrogenative functionalization of cyclopropylamides provides access to allylic N,O-acyl-acetal derivatives under mild conditions. researchgate.netthieme-connect.com

Another innovative approach involves the use of hypervalent iodine(III) reagents under photoredox conditions to achieve a selective C(sp³)–C(sp³) bond cleavage and subsequent alkynylation of cyclopropylamides. sioc.ac.cn This method efficiently constructs γ-aminoalkynes, which are valuable synthetic building blocks. sioc.ac.cn These reactions typically proceed through a single-electron oxidation of the amide to form a nitrogen-centered radical, which triggers the ring-opening of the cyclopropyl group.

Table 2: Catalytic Ring-Opening Reactions of Cyclopropylamides

| Catalyst System | Reagents | Key Intermediate | Product Type | Source(s) |

|---|---|---|---|---|

| Photoredox / Cobalt | Alcohols | Amidyl Radical | Allylic N,O-Acyl-Acetal | researchgate.netthieme-connect.com |

| Photoredox / Iodine(III) | BI-alkyne | Amidyl Radical / Iminium Ion | γ-Aminoalkyne | sioc.ac.cn |

| Copper Salts | Diazide Sources | - | Diazidated Products | epfl.ch |

Cycloisomerization Processes

Cycloisomerization reactions rearrange the atomic connectivity of a molecule to form a new cyclic structure. While direct examples involving this compound are specific, analogous transformations of structurally related compounds, such as N-propargylamides, provide significant insight. These reactions are often catalyzed by transition metals like gold, silver, or zinc. mdpi.comresearchgate.netnih.gov For example, zinc-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates yields functionalized oxazoles. mdpi.com

More advanced catalytic systems, such as those using N-heterocyclic carbene (NHC)-boryl radicals, have been developed for the cycloisomerization of N-(2-ethynylaryl)arylamides. pku.edu.cn This process is initiated by the addition of the radical to an alkyne, followed by a cascade of intramolecular cyclization and aryl migrations to assemble a quinolinone framework. pku.edu.cn Such methodologies highlight the potential for complex skeletal reorganizations originating from amide substrates.

Catalyzed Reactions Involving this compound

The true synthetic power of this compound is realized in catalyzed reactions where multiple functional groups within the molecule react in a concerted or tandem fashion. These reactions often leverage the activation of the carbon-iodine bond to trigger subsequent intramolecular events, leading to the rapid construction of complex polycyclic systems.

An efficient protocol for synthesizing benzo-fused pyridoindolone derivatives has been developed via a one-pot copper-catalyzed tandem reaction of 2-iodobenzamides with 2-iodobenzylcyanides. acs.org This process constructs both an indole and a pyridone core in a single operation under mild conditions. acs.org

Palladium catalysis has also been employed for cascade reactions. For instance, the reaction of this compound with ketones using a palladium(II) acetate/diphenylphosphine oxide catalyst system in water can lead to intermolecular heteroannulation, forming isoindolinone derivatives. ehu.es These examples demonstrate how the strategic placement of reactive functional groups in this compound enables its use as a powerful precursor for advanced heterocyclic chemistry.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-C, C-S Bond Formation)

The presence of an iodine atom on the benzene (B151609) ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

C-N Bond Formation:

This compound readily participates in copper- and palladium-catalyzed C-N bond formation reactions. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple this compound with various amines, anilines, and nitrogen-containing heterocycles. researchgate.netnih.gov More modern adaptations of this reaction often utilize palladium catalysts, which can offer milder reaction conditions and broader substrate scope. manchester.ac.uk These C-N coupling strategies are pivotal in synthesizing a diverse array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netmanchester.ac.uk

C-C Bond Formation:

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for C-C bond formation. This compound can be effectively coupled with various boronic acids or their derivatives to generate biaryl structures or introduce alkyl and alkenyl groups. acs.orgacs.org Similarly, in the Sonogashira coupling, this compound reacts with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield substituted alkynes. acs.orgeie.gr These reactions are instrumental in the synthesis of complex organic molecules with applications in materials science and medicinal chemistry.

C-S Bond Formation:

The formation of carbon-sulfur bonds can also be achieved using this compound as a starting material. Copper-catalyzed cross-coupling reactions with thiols or other sulfur nucleophiles provide a direct route to aryl sulfides. nih.govasianpubs.orgchim.it These reactions are significant for the synthesis of sulfur-containing heterocycles and other organosulfur compounds with important biological activities. asianpubs.orgchim.it

Table 1: Examples of Transition Metal-Catalyzed Reactions with 2-Iodobenzamide Derivatives

| Reaction Type | Catalyst System | Reactant | Product Type |

|---|---|---|---|

| C-N Coupling | CuI / Ligand | Amines, Anilines | N-Aryl Amides |

| C-C Coupling (Suzuki) | Pd(OAc)₂ / PPh₃ | Arylboronic Acids | Biaryl Compounds |

| C-C Coupling (Sonogashira) | PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | Aryl Alkynes |

| C-S Coupling | CuI / Ligand | Thiols | Diaryl Sulfides |

Metal-Free Catalysis and Hypervalent Iodine Chemistry (e.g., use of iodobenzamide derivatives as catalysts/precursors)

Beyond its role as a substrate in metal-catalyzed reactions, the iodo-substituent in this compound allows for its transformation into a hypervalent iodine reagent. These reagents are highly valuable as they can act as powerful, yet environmentally benign, oxidizing agents and can facilitate a range of chemical transformations without the need for transition metals. beilstein-journals.orgnih.gov

Hypervalent iodine compounds, such as (diacetoxyiodo)arenes and iodonium (B1229267) salts, can be synthesized from this compound. These derivatives are then utilized in a variety of oxidative transformations. A notable application is the oxidation of alcohols to aldehydes and ketones. beilstein-journals.orgjst.go.jpresearchgate.net Research has shown that 2-iodobenzamide derivatives can act as catalysts in these oxidation reactions, often in the presence of a terminal oxidant like Oxone®. beilstein-journals.orgjst.go.jpresearchgate.net The catalytic cycle involves the in-situ generation of a hypervalent iodine(III) or iodine(V) species which performs the oxidation and is then regenerated. jst.go.jpbeilstein-journals.org

The reactivity of these 2-iodobenzamide-based catalysts can be fine-tuned by modifying the substituents on the benzamide framework. beilstein-journals.orgnih.gov For instance, the introduction of electron-donating or -withdrawing groups can influence the catalytic efficiency. beilstein-journals.orgnih.gov This tunability makes them attractive for developing selective and efficient metal-free catalytic systems.

Radical Reaction Pathways and Intermediates

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical generation under various conditions, such as photolysis or in the presence of radical initiators like tri-n-butyltin hydride. researchgate.netrsc.org The resulting aryl radical can participate in a variety of intramolecular and intermolecular reactions.

A significant application of this radical reactivity is in cyclization reactions. researchgate.netresearchgate.net For example, if the N-cyclopropyl group is replaced with a suitable unsaturated moiety, the generated aryl radical can undergo intramolecular cyclization to form heterocyclic structures. researchgate.net The regioselectivity of these cyclizations can often be controlled by the nature of the tether and the reaction conditions. researchgate.net

The cyclopropyl group itself can act as a radical clock, a mechanistic tool used to probe the rates and mechanisms of radical reactions. nih.govmdpi.com If a radical is formed adjacent to the cyclopropyl ring, the ring can undergo rapid rearrangement. The observation of ring-opened products can provide evidence for the involvement of radical intermediates and give insight into their lifetimes. nih.govlibretexts.org

Furthermore, the study of radical intermediates in reactions involving this compound can be facilitated by techniques such as radical trapping experiments. chimia.ch These studies are crucial for understanding the detailed mechanisms of complex organic transformations. chimia.ch

Derivatization Reactions for Advanced Research Applications

The this compound scaffold can be further modified through various derivatization reactions to create analogues with tailored properties for specific research applications, such as in medicinal chemistry or materials science.

The amide nitrogen of this compound can be further functionalized. While direct alkylation or acylation of the amide nitrogen can be challenging, these modifications are often introduced during the synthesis of the benzamide itself. For example, starting from 2-iodobenzoic acid, a wide variety of N-substituted benzamides can be prepared by coupling with different primary or secondary amines. google.comrug.nl This allows for the systematic variation of the N-substituent to explore structure-activity relationships in drug discovery programs or to tune the physical properties of materials.

Silylation can be a useful strategy for protecting the amide N-H bond or for introducing silicon-containing functional groups. Silyl (B83357) groups can enhance solubility in organic solvents and can also be used as directing groups in certain synthetic transformations. While direct silylation of the N-H bond is possible, it is more common to see silyl groups incorporated into the N-substituent during the synthesis of the benzamide. sustech.edu.cn For instance, a silyl-containing amine could be coupled with 2-iodobenzoic acid to afford the corresponding N-silylated-2-iodobenzamide.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Comprehensive 1D NMR Analysis (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assignment.

¹H NMR Analysis

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a study detailing the synthesis of N-cyclopropyl-2-iodobenzamide, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. researchgate.net The observed chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are crucial for assigning the protons of the cyclopropyl (B3062369) and benzamide (B126) moieties. researchgate.net

The characteristic signals for the cyclopropyl group's methylene (B1212753) protons appear as two multiplets in the upfield region of the spectrum. researchgate.net The methine proton of the cyclopropyl group and the protons of the aromatic ring resonate at distinct downfield shifts, providing a clear map of the molecule's proton framework. researchgate.net

¹H NMR Data for this compound in CDCl₃ researchgate.net

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 0.66 - 0.70 | t | 6.8 | 2H, Cyclopropyl CH₂ |

| 0.84 - 0.89 | q | 6.4 | 2H, Cyclopropyl CH₂ |

| 2.86 - 2.91 | m | - | 1H, Cyclopropyl CH |

Note: The source provides partial assignment for the cyclopropyl protons only. A full, detailed assignment for all protons was not available in the cited literature.

¹³C NMR Analysis

Detailed experimental ¹³C NMR data for this compound is not available in the reviewed scientific literature. This analysis would be essential for identifying all unique carbon environments, including the carbonyl carbon of the amide, the iodinated aromatic carbon, and the distinct carbons of the cyclopropyl ring.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing covalent bond frameworks and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would definitively establish the proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the cyclopropyl ring and the aromatic system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons (¹H-¹³C), allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the entire molecular structure, for instance, by connecting the cyclopropyl group to the amide nitrogen and the amide group to the iodobenzoyl fragment.

A search of scientific databases and literature did not yield any published 2D NMR data (COSY, HMQC, or HMBC) for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. An HRMS analysis of this compound would provide an exact mass measurement, confirming the molecular formula C₁₀H₁₀INO. Furthermore, analysis of the fragmentation pattern could offer additional structural corroboration.

Specific HRMS data, including exact mass measurements and fragmentation analysis for this compound, were not found in the available scientific literature.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions of this compound.

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not reveal any published X-ray diffraction studies or crystal structures for this compound.

Advanced Vibrational (FTIR, Raman) and Electronic Spectroscopies

Vibrational and electronic spectroscopies provide complementary structural information.

FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. An FTIR or Raman spectrum of this compound would show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, C-N stretching, C-H stretches of the aromatic and cyclopropyl groups, and the C-I stretch.

Electronic Spectroscopy (UV-Vis): This technique provides information about the electronic transitions within the molecule, which are primarily associated with the aromatic chromophore.

No specific experimental FTIR, Raman, or UV-Vis spectroscopic data for this compound could be located in the reviewed literature.

Computational Chemistry and Theoretical Studies of N Cyclopropyl 2 Iodobenzamide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These investigations can reveal the distribution of electrons and the nature of chemical bonds, which are crucial for predicting chemical behavior.

A hypothetical FMO analysis for N-cyclopropyl-2-iodobenzamide would likely show the HOMO localized on the electron-rich regions of the molecule, such as the phenyl ring and the amide group. Conversely, the LUMO would be expected to be distributed over the more electron-deficient areas. The energy gap would provide an estimate of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are unavailable.

The distribution of charge within a molecule dictates its electrostatic potential, which in turn influences how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the oxygen atom of the carbonyl group and the iodine atom would be expected to be regions of negative electrostatic potential, while the hydrogen atom of the amide group would likely exhibit a positive potential.

Conformational Analysis and Molecular Geometries

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformations (local and global minima) and the transition states that connect them. For this compound, rotations around the C-N bond of the amide and the bond connecting the cyclopropyl (B3062369) group would be of particular interest.

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the structure and stability of molecules and their assemblies. In this compound, intramolecular interactions such as C-H...π interactions between the cyclopropyl group and the phenyl ring, or C-H...O interactions involving the carbonyl oxygen, could influence its preferred conformation. The bulky iodine atom could also participate in halogen bonding in the solid state.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the feasibility of a proposed mechanism and predict reaction kinetics. Theoretical studies on reactions involving this compound could, for example, investigate the mechanism of its synthesis or its participation in further chemical transformations. Identifying the transition state structures would be key to understanding the energy barriers of these reactions.

A comprehensive search of scientific literature and databases has revealed no specific computational chemistry or theoretical studies focused on the compound This compound . As a result, there is no published research available to detail the specific energy profiles, reaction barriers, or predictions of regioselectivity and stereoselectivity for this molecule.

Furthermore, no literature could be found that applies advanced computational methodologies, such as Density Functional Theory (DFT) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, directly to this compound.

Consequently, it is not possible to generate an article with the requested detailed research findings, data tables, and specific computational analyses, as this information does not exist in the current body of scientific research.

Future Research Directions and Interdisciplinary Opportunities

Innovations in Synthetic Strategies and Reaction Design

The synthesis of N-cyclopropyl-2-iodobenzamide and its derivatives traditionally relies on established amidation and coupling reactions. Future research is poised to introduce more efficient, sustainable, and versatile synthetic strategies.

Advanced Catalysis: The copper-catalyzed Ullmann-type C-N coupling is fundamental to forming the amide bond in many benzamides. beilstein-journals.orgacs.org Future work will likely focus on developing next-generation copper catalyst systems with higher turnover numbers, broader substrate scope, and the ability to function under milder, more environmentally friendly conditions, such as at room temperature. acs.org Research into asymmetric catalysis could yield enantioselective methods for producing chiral benzamide (B126) derivatives, a significant advancement for medicinal chemistry applications. nih.govbeilstein-journals.org

Green Chemistry Approaches: Innovations will likely incorporate green chemistry principles to minimize environmental impact. researchgate.net This includes the development of reactions that proceed in greener solvents (like water or bio-based solvents), the use of reusable heterogeneous catalysts, and methods that improve atom economy. researchgate.netresearchgate.net Techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, will continue to be optimized for benzamide production. mdpi.com

Flow Chemistry and Automation: The integration of continuous flow chemistry offers a departure from traditional batch processing. Flow reactors can provide superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and the potential for seamless scale-up. When combined with automated synthesis platforms, these systems can accelerate the discovery and optimization of new reactions and derivatives of this compound.

| Synthetic Parameter | Traditional Approach | Innovative Future Direction |

| Catalyst | Stoichiometric copper, first-generation soluble copper salts | Reusable heterogeneous catalysts, advanced ligand-supported Cu complexes, asymmetric catalysts beilstein-journals.orgresearchgate.net |

| Reaction Conditions | High temperatures, extended reaction times, organic solvents | Room temperature reactions, microwave irradiation, aqueous media acs.orgmdpi.com |

| Methodology | Batch processing | Continuous flow synthesis, automated high-throughput experimentation pharmafeatures.com |

| Sustainability | Often involves significant waste and hazardous reagents | Focus on atom economy, reduced solvent use, and recyclable components researchgate.net |

Deeper Mechanistic Insights through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. Future research will leverage sophisticated analytical and computational tools to probe the intricate details of reactions involving this compound.

In-Situ Reaction Monitoring: Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy allow chemists to observe the formation of intermediates and products as the reaction happens. This data provides direct evidence for proposed mechanistic pathways and helps identify reaction bottlenecks.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can be used to detect and characterize transient intermediates, including catalytic species and short-lived reaction intermediates, which are often missed by other methods.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways. nih.gov Researchers can calculate the energy of transition states and intermediates to predict the most likely mechanism, rationalize experimental observations, and even predict the outcome of new, untested reactions. nih.gov For instance, DFT could be used to model the oxidative addition and reductive elimination steps in copper-catalyzed C-N coupling reactions involving this compound.

Exploration of Novel Reactivity and Unforeseen Applications

The functional groups present in this compound—an aryl iodide, an amide, and a cyclopropyl (B3062369) ring—offer a rich playground for exploring novel reactivity.

Intramolecular Cyclization Reactions: The ortho-iodobenzamide scaffold is a valuable precursor for synthesizing complex heterocyclic structures through intramolecular cyclization. researchgate.net Future research could explore novel metal-catalyzed or radical-initiated cyclization reactions where the amide nitrogen or the cyclopropyl group participates, leading to the formation of new ring systems of potential medicinal interest. researchgate.netnih.govrsc.org

Precursor for Biologically Active Molecules: Benzamide derivatives are common motifs in many biologically active compounds. researchgate.net The unique combination of the cyclopropyl group and the reactive iodine atom makes this compound an attractive starting material for creating libraries of novel compounds for drug discovery screening.

Development of Chemical Probes and Materials: The structure could be incorporated into larger molecules to act as a chemical probe for studying biological systems. Furthermore, derivatives could be explored as building blocks for novel polymers or functional materials where the rigid benzamide structure and potential for intermolecular interactions could impart unique properties.

Integration with Emerging Technologies (e.g., Artificial Intelligence and Machine Learning in Chemical Research)

Reaction Prediction and Optimization: AI and ML algorithms can be trained on vast databases of chemical reactions to predict the most likely outcome of a reaction, suggest optimal conditions (temperature, solvent, catalyst), and even propose entirely new synthetic routes. jetir.orgsaiwa.ai An ML model could be used to quickly screen hundreds of potential ligands for the copper-catalyzed synthesis of this compound to identify the one that maximizes yield. beilstein-journals.org

Retrosynthetic Analysis: AI-powered tools can deconstruct complex target molecules into simpler, commercially available starting materials, providing chemists with novel and efficient synthesis plans. pharmafeatures.com This could be used to design efficient pathways to complex derivatives of this compound.

Discovery of New Molecules and Materials: Machine learning models can predict the properties of molecules that have not yet been synthesized. saiwa.ai Researchers could use these models to design novel derivatives of this compound with specific desired properties, such as high binding affinity to a particular biological target or specific electronic properties for materials science applications, before committing resources to their synthesis. scispace.com The integration of AI with automated robotic synthesis platforms could create "self-driving laboratories" capable of designing, executing, and optimizing chemical reactions with minimal human intervention. pharmafeatures.commindmapai.app

常见问题

Basic: What are the standard synthetic routes for N-cyclopropyl-2-iodobenzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with iodination of 2-aminobenzoic acid derivatives followed by cyclopropane ring introduction via nucleophilic substitution or coupling reactions. Key steps include:

- Iodination: Using iodine monochloride (ICl) or directed ortho-metalation strategies to ensure regioselective iodination.

- Cyclopropane incorporation: Reacting 2-iodobenzoyl chloride with cyclopropylamine under inert conditions (e.g., anhydrous THF, 0–5°C) to minimize side reactions.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios to maximize yield (typically 60–75%) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Splitting patterns confirm substitution positions.

- ¹³C NMR: Detects carbonyl carbon (δ ~165–170 ppm) and iodine-adjacent carbons (deshielded to δ ~90–100 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (m/z calculated for C₁₀H₁₀INO: 287.9874).

- X-ray Crystallography: Resolves bond angles and spatial arrangement (e.g., C–I bond length ~2.09 Å) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-validation: Compare experimental NMR shifts with computational predictions (DFT calculations, ChemDraw simulations).

- Supplementary techniques: Use heteronuclear correlation spectroscopy (HSQC, HMBC) to confirm connectivity in ambiguous cases.

- Replicate synthesis: Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities distorting spectra.

- Collaborative analysis: Share raw data (e.g., crystallographic CIF files) with open-access repositories for peer validation .

Advanced: What strategies improve reaction yield and purity in large-scale synthesis?

Methodological Answer:

- Solvent optimization: Replace THF with DMF for better cyclopropylamine solubility at higher concentrations.

- Catalytic additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.

- In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion.

- Scale-up adjustments: Implement flow chemistry to maintain temperature control and reduce exothermic side reactions .

Basic: How do structural features of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Iodine as a leaving group: Facilitates Suzuki-Miyaura couplings (Pd catalysts) due to favorable bond dissociation energy (C–I ~55 kcal/mol).

- Cyclopropyl group: Electron-donating effects stabilize transition states in nucleophilic substitutions.

- Steric hindrance: Ortho-iodine and cyclopropylamine groups may slow reactions requiring bulky ligands (e.g., Buchwald-Hartwig amination) .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Dose-response assays: Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.

- Control groups: Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO/PBS).

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests (n ≥ 3 replicates) to ensure significance (p < 0.05).

- Metabolic stability: Assess microsomal half-life (human/rat liver microsomes) to prioritize derivatives for in vivo studies .

Basic: What analytical methods ensure purity and stability of this compound during storage?

Methodological Answer:

- HPLC-DAD: Monitor degradation products (e.g., deiodination) using a C18 column and UV detection at 254 nm.

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to set storage conditions (e.g., –20°C under argon).

- Karl Fischer titration: Measure residual moisture (<0.1% w/w) to prevent hydrolysis .

Advanced: How can researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

- Detailed protocols: Document exact reagent grades (e.g., anhydrous solvents from Sigma-Aldrich, ≥99.9%), stirring rates, and inert atmosphere protocols.

- Batch variability analysis: Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading).

- Open-science practices: Publish raw spectral data and synthetic videos in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。